molecular formula C9H10N2 B11734368 2-[(1S)-1-aminoethyl]benzonitrile

2-[(1S)-1-aminoethyl]benzonitrile

Cat. No.: B11734368
M. Wt: 146.19 g/mol
InChI Key: LGMNBLFPWQROHD-ZETCQYMHSA-N
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Description

2-[(1S)-1-aminoethyl]benzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, where an aminoethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-aminoethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with an appropriate amine under controlled conditions. For instance, the reaction of benzonitrile with (S)-1-aminoethanol in the presence of a dehydrating agent can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-aminoethyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-[(1S)-1-aminoethyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1S)-1-aminoethyl]benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound may also participate in signaling pathways and enzymatic reactions, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S)-1-aminoethyl]benzonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]benzonitrile

InChI

InChI=1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3/t7-/m0/s1

InChI Key

LGMNBLFPWQROHD-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C#N)N

Canonical SMILES

CC(C1=CC=CC=C1C#N)N

Origin of Product

United States

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